
Rita
Descripción general
Descripción
Mecanismo De Acción
RITA ejerce sus efectos al unirse a la proteína p53 e inducir un cambio conformacional que restaura su función normal. Esta activación de p53 conduce a la transcripción de genes diana aguas abajo involucrados en el arresto del ciclo celular y la apoptosis. Además, this compound puede inhibir la interacción entre p53 y su regulador negativo, el minuto doble murino 2 (MDM2), mejorando aún más la actividad de p53 .
Análisis Bioquímico
Biochemical Properties
RITA interacts with RBP-J, a transcription factor that regulates the expression of Notch target genes . The interaction between this compound and RBP-J is critical for the repression of these genes .
Cellular Effects
The interaction between this compound and RBP-J has significant effects on cellular processes. By exporting RBP-J out of the nucleus, this compound down-regulates the expression of Notch target genes . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with RBP-J. It binds to RBP-J similarly to the RAM (RBP-J-associated molecule) domain of Notch . This binding interaction leads to the export of RBP-J out of the nucleus and the subsequent down-regulation of Notch target gene expression .
Metabolic Pathways
This compound is involved in the Notch signaling pathway, interacting with the transcription factor RBP-J
Transport and Distribution
This compound has been shown to interact with RBP-J and export it out of the nucleus This suggests that this compound may play a role in the transport and distribution of RBP-J within cells
Subcellular Localization
This compound is known to interact with RBP-J in the nucleus of cells . After binding to RBP-J, this compound exports it out of the nucleus, affecting its subcellular localization
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
RITA se sintetiza a través de una serie de reacciones químicas que implican la formación de enlaces cruzados ADN-ADN y ADN-proteína. La ruta sintética generalmente incluye el uso de reactivos específicos y condiciones para lograr la estructura química deseada. Un método común involucra la reacción de precursores específicos bajo condiciones controladas para formar el compuesto final .
Métodos de Producción Industrial
En entornos industriales, la producción de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir múltiples pasos de purificación y control de calidad para cumplir con los estándares requeridos para la investigación científica y las posibles aplicaciones terapéuticas .
Análisis De Reacciones Químicas
Tipos de Reacciones
RITA experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse bajo condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.
Reducción: El compuesto también puede sufrir reacciones de reducción, lo que puede alterar su estructura química y propiedades.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores que facilitan las reacciones. Las condiciones típicamente implican temperaturas, presiones y niveles de pH controlados para garantizar los resultados deseados .
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede resultar en la formación de derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .
Aplicaciones Científicas De Investigación
Scientific Research Applications
RITA's applications span several scientific domains:
- Chemistry : this compound is employed as a tool to study interactions between small molecules and proteins, especially focusing on p53. It helps in understanding the binding dynamics and functional implications of p53 interactions with MDM2, a negative regulator of p53 .
- Biology : In biological research, this compound is used to investigate mechanisms of apoptosis and cell cycle regulation. Studies have shown that this compound can induce senescence in head and neck squamous cell carcinoma (HNSCC) cells, even in contexts where p53 is mutated or absent .
- Medicine : this compound shows potential as a therapeutic agent in cancer treatment. It has been demonstrated to reactivate wild-type and mutant p53 functions, leading to increased levels of p53 protein and subsequent cell growth arrest and apoptosis . Its ability to induce apoptosis independently of p53 status makes it particularly valuable for treating tumors with p53 mutations .
- Industry : In the pharmaceutical sector, this compound is utilized in developing new cancer therapies and serves as a reference compound in drug discovery processes. Its unique mechanism of action positions it as an attractive candidate for further drug development efforts .
Induction of Apoptosis in Tumor Cells
A study investigated this compound's effects on various cancer cell lines with different p53 statuses. The results indicated that this compound induced significant apoptosis in cells harboring wild-type, mutant, and even null p53. Specifically, it activated downstream targets such as PUMA and p21, demonstrating its efficacy across diverse tumor types .
Enhancement of Chemotherapeutic Efficacy
Research has shown that this compound can enhance the antiproliferative effects of standard chemotherapeutic agents like 5-fluorouracil (5-FU) and oxaliplatin in colorectal cancer (CRC) models. The study highlighted that this compound's induction of DNA damage was associated with increased sensitivity to these drugs, independent of the p53 status .
Selectivity Profiles of this compound Analogues
Further investigations into this compound analogs revealed variations in cytotoxicity profiles across different cancer cell lines. A specific modification produced hyperselective analogs that exhibited reduced toxicity while maintaining anticancer activity, indicating potential pathways for optimizing this compound derivatives for clinical use .
Data Tables
Comparación Con Compuestos Similares
RITA es única en su capacidad de reactivar tanto las proteínas p53 de tipo salvaje como las mutadas, lo que la hace diferente de otros compuestos que se dirigen a la vía p53. Los compuestos similares incluyen:
La capacidad de this compound para inducir la apoptosis independientemente del estado de p53 en ciertas células cancerosas la diferencia de estos compuestos similares, destacando su potencial como agente anticancerígeno versátil .
Actividad Biológica
RITA, or Reactivation of p53 and Induction of Tumor Cell Apoptosis , is a small molecule that has garnered significant attention in cancer research due to its ability to interact with the p53 tumor suppressor protein and inhibit the MDM2-p53 interaction. This article provides a detailed examination of this compound's biological activity, including its mechanisms, efficacy in cancer treatment, and recent research findings.
- Chemical Name : 5,5'-(2,5-Furandiyl) bis-2-thiophenemethanol
- Molecular Formula : C₁₄H₁₂O₃S₂
- Molecular Weight : 286.37 g/mol
- Purity : ≥97%
- K_d (p53 binding) : 1.5 nM
- K_d (MDM2 binding) : 22 μM
This compound functions primarily by binding to wild-type p53, preventing its interaction with MDM2, an E3 ubiquitin ligase that targets p53 for degradation. This binding leads to the accumulation of p53 in the nucleus, promoting apoptosis in tumor cells expressing wild-type p53. The following table summarizes the key mechanisms involved:
Mechanism | Description |
---|---|
MDM2 Inhibition | Prevents MDM2-mediated degradation of p53 |
p53 Activation | Induces transcription of pro-apoptotic genes |
Apoptosis Induction | Triggers apoptotic pathways in cancer cells |
Inhibition of Oncogenes | Suppresses expression of oncogenes like c-Myc and Mcl-1 |
Efficacy in Cancer Treatment
Research indicates that this compound exhibits significant anti-tumor activity across various cancer cell lines. For instance, studies have shown that this compound effectively induces apoptosis in cervical carcinoma (HeLa) cells and other tumor types expressing wild-type p53. The following case studies highlight this compound's efficacy:
-
Cervical Carcinoma (HeLa Cells) :
- This compound treatment led to a marked increase in p53 levels and subsequent apoptosis.
- In vivo studies demonstrated suppression of tumor growth in HeLa xenograft models.
-
Colorectal Cancer (HCT116 Cells) :
- This compound showed a GI50 value of approximately 800 nM.
- It induced apoptosis through upregulation of miR-34a, leading to cell cycle arrest.
-
Breast Cancer (MCF-7 Cells) :
- Analog compounds derived from this compound exhibited improved antiproliferative activity with IC50 values lower than that of this compound itself.
Recent Research Findings
Recent studies have explored modifications to the this compound structure to enhance its selectivity and potency:
- Analog Development : Research has identified several this compound analogs with improved cytotoxicity and selectivity for cancer cells while minimizing off-target effects. For instance, compound 7h demonstrated a GI50 of 3.4 μM and was found to be nearly twice as effective as this compound at inducing apoptosis.
- Mechanistic Insights : Investigations into the mechanism revealed that while this compound activates p53, some analogs might operate through alternative pathways, suggesting a need for further exploration into multi-target approaches for cancer therapy.
Propiedades
IUPAC Name |
[5-[5-[5-(hydroxymethyl)thiophen-2-yl]furan-2-yl]thiophen-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S2/c15-7-9-1-5-13(18-9)11-3-4-12(17-11)14-6-2-10(8-16)19-14/h1-6,15-16H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZENBFUSKMWCJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CC=C(O2)C3=CC=C(S3)CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327405 | |
Record name | RITA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213261-59-7 | |
Record name | 5,5′-(2,5-Furandiyl)bis[2-thiophenemethanol] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=213261-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | RITA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of RITA?
A1: this compound primarily targets the p53 tumor suppressor protein. []
Q2: How does this compound interact with p53?
A2: this compound binds to p53 and disrupts its interaction with the human double minute 2 (HDM2) E3 ubiquitin ligase. [, , , ] This inhibition of HDM2-mediated ubiquitination and degradation leads to the stabilization and accumulation of p53. [, ]
Q3: What are the downstream effects of this compound-mediated p53 activation?
A3: this compound-mediated p53 activation triggers a cascade of downstream effects, including:
- Cell cycle arrest: this compound induces cell cycle arrest primarily at the G0/G1 phase by upregulating p53 target genes such as p21. [, ]
- Apoptosis: this compound promotes apoptosis (programmed cell death) through the induction of pro-apoptotic p53 target genes such as PUMA, NOXA, and BAX. [, , ]
- Inhibition of oncogenes: Activated p53 by this compound can suppress the expression of key oncogenes like N-Myc, Aurora kinase, Mcl-1, Bcl-2, Wip-1, MDM2, and MDMX. []
- Inhibition of angiogenesis: this compound has been shown to inhibit angiogenesis (formation of new blood vessels) through p53-dependent suppression of Hypoxia-inducible factor 1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF). []
- Senescence: this compound has been observed to induce senescence (irreversible cell cycle arrest) in some cancer cell lines. This effect appears to be partially p53-independent and may involve activation of the DNA damage response and inhibition of SIRT1. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C12H10O3S2, and its molecular weight is 266.35 g/mol. [, ]
Q5: Is there any spectroscopic data available for this compound?
A5: While the provided research papers do not include detailed spectroscopic data for this compound, standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be used for its characterization.
Q6: How do structural modifications of this compound affect its activity?
A6: Research suggests that modifications to the tricyclic core structure of this compound, particularly the introduction of α-heteroaryl substituents like furan and thiophene, can significantly impact its antiproliferative activity and selectivity towards cancer cells with wild-type p53. []
Q7: What is the evidence of this compound's efficacy in preclinical studies?
A7: this compound has demonstrated promising anti-cancer activity in various preclinical studies:
- In vitro: this compound effectively inhibits the growth of several cancer cell lines with wild-type p53, including colon cancer, osteosarcoma, fibrosarcoma, multiple myeloma, mantle cell lymphoma, neuroblastoma, and head and neck cancer cells. [, , , , ]
- In vivo: this compound exhibits significant anti-tumor effects in animal models, effectively suppressing the growth of human tumor xenografts in mice. [, ]
Q8: Has this compound been tested in clinical trials?
A8: The provided research papers do not mention any completed or ongoing clinical trials for this compound.
Q9: Are there known mechanisms of resistance to this compound?
A9: Research suggests that mutations in the p53 DNA binding and dimerization domains can confer resistance to this compound in lymphoid models. [] This highlights the importance of assessing p53 mutational status when considering this compound as a potential therapeutic agent.
Q10: Does this compound exhibit cross-resistance with other anti-cancer agents?
A10: While this compound shows cross-resistance with other HDM2 inhibitors like Nutlin and MI-63, it retains efficacy in cells resistant to conventional chemotherapeutic agents such as bortezomib, doxorubicin, cisplatin, and melphalan. [] This suggests that this compound may be a valuable therapeutic option for patients who develop resistance to these conventional therapies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.